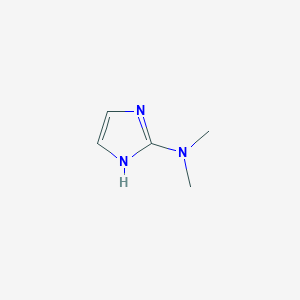

1H-Imidazol-2-amine, N,N-dimethyl-

Description

Direct Synthesis Approaches

Direct synthesis focuses on constructing the target molecule with the dimethylamino group already incorporated or by its direct addition to a pre-formed imidazole (B134444) ring.

While specific literature detailing a one-pot synthesis for N,N-dimethyl-1H-imidazol-2-amine is not extensively available, established routes for similar N-alkylated aminoimidazoles provide a clear blueprint. A common strategy involves the N-methylation of a suitable imidazole precursor. For the closely related compound, N,1-dimethyl-1H-imidazol-2-amine, a two-step process is employed which involves the methylation of 2-aminoimidazole using a methylating agent like methyl iodide in the presence of a base. This is followed by purification steps such as recrystallization or column chromatography to isolate the final product.

Another potential route is the direct amination of an N-methylated imidazole. This involves first preparing an N-methylimidazole and then introducing the amino group via nucleophilic substitution at the 2-position using dimethylamine.

A foundational method for imidazole synthesis is the Debus-Radziszewski reaction, first reported in 1858. nih.govwikipedia.org This multi-component reaction utilizes a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.govwikipedia.org A modification of this reaction, replacing ammonia with a primary amine, can yield N-substituted imidazoles. wikipedia.org

The synthesis of 2-aminoimidazoles is often facilitated by metal-based catalysts that enable efficient bond formation and cyclization.

Palladium Catalysis : Palladium catalysts are prominently used in the synthesis of substituted 2-aminoimidazoles. A notable method involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govnih.gov This reaction constructs both a C-N and a C-C bond in a single annulation step, allowing for rapid access to diverse 2-aminoimidazole products. nih.govnih.gov The catalytic cycle may proceed through a syn-aminopalladation step, although reaction conditions can be tuned to favor other mechanistic pathways for less nucleophilic amines. nih.govacs.org

Copper Catalysis : Copper-catalyzed reactions are also employed. For instance, a three-component coupling using a copper(I) bromide catalyst can produce propargyl cyanamide (B42294) precursors, which then undergo lanthanide-initiated hydroamination and cyclization to form 2-aminoimidazoles. acs.org

Green Chemistry Approaches : In an effort to develop more environmentally friendly methods, deep eutectic solvents (DESs) have been used as both the solvent and catalyst. A mixture of choline (B1196258) chloride (ChCl) and urea (B33335) or glycerol (B35011) can facilitate the one-pot synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives, significantly reducing reaction times compared to traditional organic solvents. mdpi.com

| Catalyst/System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / LiOᵗBu | N-propargyl guanidines, Aryl triflates | Substituted 2-Aminoimidazoles | nih.govacs.org |

| CuBr | Alkynes, Amines, Cyanogen bromide | 2-Aminoimidazoles (via propargyl cyanamides) | acs.org |

| Choline Chloride-Urea (DES) | α-chloroketones, Guanidine derivatives | 2-Aminoimidazoles | mdpi.com |

| SO₄²⁻/Y₂O₃ | Benzil, Aldehydes, Aminoethylpiperazine, Ammonium (B1175870) acetate | Tetrasubstituted Imidazoles | nih.gov |

Synthesis of Related 2-Aminoimidazole Derivatives

The synthesis of a wide array of 2-aminoimidazole derivatives provides insight into the chemical versatility of this heterocyclic core.

Regioselectivity is crucial when synthesizing substituted imidazoles. Transition metal-catalyzed reactions offer a high degree of control. For example, the functionalization of the imidazole ring via C-N and C-C bond-forming reactions catalyzed by transition metals allows for selective substitution at specific positions. acs.org Mild and efficient one-pot protocols can yield 1,4,5-trisubstituted or 1,4-/4,5-disubstituted imidazoles regioselectively from tosylmethyl isocyanide (TosMIC) reagents and imines. organic-chemistry.org

Complex imidazole derivatives often require multi-step synthetic sequences. One approach utilizes 2-unsubstituted imidazole N-oxides as versatile starting materials. researchgate.net These compounds can undergo transformations like formal (3+2)-cycloadditions, followed by rearrangement to re-aromatize the imidazole ring, leading to highly functionalized products. researchgate.net

Another multi-step route involves the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, which is achieved through a three-step sequence of cyclization, hydrolysis, and methylation. The synthesis of fused heterocyclic systems, such as benzo[d]imidazo[2,1-b]thiazoles, can be accomplished through the condensation of aromatic ketones and a thiadiazol-2-amine derivative under microwave irradiation. nih.gov

| Derivative | Synthetic Approach | Key Features | Reference |

| Preclathridine A & B | Pd-catalyzed carboamination of N-propargyl guanidine followed by reductive cleavage of N-tosyl group. | Late-stage derivatization from a common intermediate. | nih.govnih.gov |

| N,N-Dimethyl-1H-benzimidazol-2-amine | Microwave-assisted reaction of 2-chloro-1H-benzo[d]imidazole with dimethylamine. | Fused benzene (B151609) ring increases aromaticity. | |

| 1-Methyl-4-phenyl-1H-imidazol-2-amine | Three-step sequence: cyclization, hydrolysis, methylation. | Phenyl substituent at the 4-position. | |

| 2-Aryl-1H-phenanthro[9,10-d]imidazoles | Ultrasonic irradiation-assisted multi-component reaction of 9,10-phenanthrenequinone, aldehydes, and ammonium acetate. | Use of p-toluenesulfonic acid as a catalyst. | nih.gov |

Characterization Techniques for Synthetic Products

Following synthesis, a suite of analytical techniques is employed to confirm the structure and purity of N,N-dimethyl-1H-imidazol-2-amine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For instance, in an imidazole-functionalized polycarbonate, the successful incorporation of the imidazole group was confirmed by the appearance of signals in the 7.0–7.8 ppm range of the ¹H NMR spectrum. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify characteristic functional groups. In the same imidazole-functionalized polymer, characteristic peaks for the C-N stretch (1107 cm⁻¹), the C=O stretch (1747 cm⁻¹), and the N-H stretch (3446 cm⁻¹) were observed. acs.org

X-ray Photoelectron Spectroscopy (XPS) : XPS is a powerful surface analysis technique used to determine elemental composition and chemical states. For N-heterocyclic carbene self-assembled monolayers on gold, the N 1s peak is a key diagnostic. A symmetric N 1s peak centered around 400.5 eV is characteristic of the NHC bound to the surface. acs.org

Mass Spectrometry (MS) : GC-MS is often used to monitor reaction progress and confirm the molecular weight of the final product. mdpi.com High-resolution mass spectrometry provides exact mass measurements for elemental composition confirmation.

Chromatography : Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the synthesized compounds. Column chromatography is a standard method for purification.

Structure

3D Structure

Properties

CAS No. |

57166-47-9 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.15 g/mol |

IUPAC Name |

N,N-dimethyl-1H-imidazol-2-amine |

InChI |

InChI=1S/C5H9N3/c1-8(2)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7) |

InChI Key |

WLFOHIVICZSIKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 1h Imidazol 2 Amine

Characterization Techniques for Synthetic Products

Spectroscopic Methods (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for N,N-dimethyl-1H-imidazol-2-amine have not been reported in the searched literature. For comparison, the related compound N,N-dimethyl-1H-benzo[d]imidazol-2-amine shows characteristic signals for the dimethylamino group and the aromatic protons of the benzimidazole (B57391) core, but these cannot be directly extrapolated to the non-benzofused imidazole (B134444) ring system. researchgate.net

Infrared (IR) Spectroscopy

An experimental IR spectrum for N,N-dimethyl-1H-imidazol-2-amine is not available in the public domain. Generally, primary and secondary amines exhibit characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. google.com However, as a tertiary amine, N,N-dimethyl-1H-imidazol-2-amine would not be expected to show absorptions in this region. The spectrum would be characterized by C-H, C=N, and C-N stretching and bending vibrations of the dimethylamino group and the imidazole ring.

Chemical Reactivity and Reaction Mechanisms of N,n Dimethyl 1h Imidazol 2 Amine

Electronic Effects on Reactivity of Dimethylaminoimidazole Systems

The reactivity of the N,N-dimethyl-1H-imidazol-2-amine system is profoundly influenced by the electronic properties of the imidazole (B134444) ring and the dimethylamino substituent. The imidazole ring itself is an aromatic five-membered heterocycle containing two nitrogen atoms, which imparts a unique distribution of electron density. The substitution patterns on the imidazole ring play a critical role in modulating its reactivity. For instance, methylation at specific positions can alter the electron density, thereby affecting the molecule's binding affinities for enzymes or receptors.

The dimethylamino group at the 2-position acts as a strong electron-donating group. This donation of electron density into the imidazole ring increases the nucleophilicity of the ring nitrogens and carbons, making the molecule more susceptible to electrophilic attack. This enhanced electron density is a key factor in the diverse reactivity of N,N-dimethyl-1H-imidazol-2-amine and related dimethylaminoimidazole systems.

Nucleophilic Reactions of 2-Aminoimidazoles

2-Aminoimidazoles, including N,N-dimethyl-1H-imidazol-2-amine, are known to participate in a variety of nucleophilic reactions. The exocyclic amino group and the ring nitrogens can all act as nucleophilic centers, depending on the reaction conditions and the nature of the electrophile.

One of the significant reactions involving 2-aminoimidazoles is their use as key partners in multicomponent reactions (MCRs). nih.gov For example, they are utilized in the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving an aldehyde and an isocyanide to form fused aminoimidazoles. nih.gov This reaction is highly efficient for creating diverse imidazoheterocyclic scaffolds, which are considered privileged structures in the development of new drug molecules. nih.gov The reaction pathway typically involves the nucleophilic attack of the 2-amino group on the aldehyde. nih.gov

Furthermore, 2-aminoimidazoles can react with various electrophiles in substitution reactions. For instance, the amino group can be acylated or can react with other electrophilic reagents to introduce new functional groups. The imidazole ring itself can also undergo nucleophilic substitution, although this is less common than electrophilic substitution due to the electron-rich nature of the ring.

Mannich Reaction Participation in Imidazole Systems

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. organic-chemistry.org Imidazole and its derivatives are well-documented to participate in Mannich reactions, leading to the formation of Mannich bases. nih.govnih.gov These reactions typically involve the condensation of a compound with an active hydrogen (like imidazole), an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgyoutube.com

In the context of imidazole systems, the NH group of the imidazole ring can act as the active hydrogen component. The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then undergoes electrophilic attack by the nucleophilic imidazole ring. youtube.com The resulting Mannich bases of imidazole have been shown to possess a wide range of biological activities, including antimicrobial and antifungal properties. nih.govnih.gov For example, new series of 3-substituted aminomethyl-5-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole-2-thiones have been synthesized via the Mannich reaction and have demonstrated potent antifungal activity. nih.gov The introduction of a Mannich base can improve the water solubility and bioavailability of the parent compound. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Imidazole Derivative | Aldehyde | Amine | Mannich Base | nih.govnih.gov |

| 2-methyl-4-nitro-imidazole | Formaldehyde | Various Amines | 3-substituted aminomethyl-5-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole-2-thiones | nih.gov |

Other Significant Reaction Pathways Involving Aminoimidazoles

Beyond nucleophilic and Mannich reactions, aminoimidazoles undergo several other important transformations:

Oxidation: The imidazole ring can be susceptible to oxidation, leading to a variety of oxidized derivatives. The specific products depend on the oxidizing agent and the reaction conditions.

Reduction: Reduction reactions of imidazole derivatives can lead to the formation of imidazolidines or other reduced amine derivatives.

Substitution: As mentioned earlier, both the amino group and the imidazole ring can undergo substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility makes aminoimidazoles valuable building blocks in organic synthesis.

Cyclization Reactions: 2-Aminoimidazoles are key precursors in the synthesis of fused heterocyclic systems. For example, they can be used to synthesize purines and other fused 2-amino-imidazoles through one-pot reactions under mild conditions. rsc.org The intramolecular cyclization of a guanidino group and an aldehyde is a key step in the biosynthesis of 2-aminoimidazole. acs.org

Photophysical Properties and Their Modulation in Imidazole Derivatives

Imidazole derivatives often exhibit interesting photophysical properties, such as fluorescence, which can be tuned by modifying their chemical structure. rsc.orgijrpr.com These properties are of great interest for applications in materials science and bioimaging. nih.gov

The fluorescence of imidazole derivatives is attributed to their π-conjugated bicyclic structure. ijrpr.com The introduction of substituents can significantly modulate these properties:

Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups tend to quench it. ijrpr.com

The position of substitution also plays a crucial role. For example, substitution with phenyl or naphthyl groups at the C2 position has been shown to increase fluorescence yield. ijrpr.com

The polarity of the solvent can also have a profound effect on the absorption and emission spectra of imidazole derivatives, often leading to a red-shift (bathochromic shift) in more polar solvents. rsc.orgnih.gov This phenomenon is known as solvatochromism.

Some imidazole derivatives exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. ijrpr.com This property is particularly beneficial for applications in fluorescence imaging, as it allows for better separation of excitation and emission signals. In some cases, excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of a zwitterionic species with a large charge transfer character and resulting in a very large Stokes shift. ijrpr.com

| Imidazole Derivative Type | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups | Effect of Polar Solvents | Reference |

| General Imidazole Derivatives | Enhanced fluorescence | Quenched fluorescence | Red-shift in emission spectra | ijrpr.com |

| Pyrimidine-based Imidazole Derivatives | --- | --- | Bathochromic shift and larger Stokes shifts | rsc.org |

| Phenanthro[9,10-d]-imidazole Derivatives | Enhanced fluorescence intensity | --- | Red-shift in emission spectra | ijrpr.comnih.gov |

Coordination Chemistry of N,n Dimethyl 1h Imidazol 2 Amine

Ligand Properties and Metal Complex Formation with Imidazole (B134444) Moieties

Imidazole is characterized as a π-excessive and strong σ-donor ligand, making it and its derivatives effective in coordination chemistry. researchgate.net The presence of two nitrogen atoms allows for various coordination modes. nih.gov The N,N-dimethyl-1H-imidazol-2-amine molecule, with its dimethylamino group, is noted for an enhanced electron-donating capacity compared to its monosubstituted counterparts, making it a valuable component in coordinating with transition metals.

Specific Metal Ion Interactions

The coordination behavior of N,N-dimethyl-1H-imidazol-2-amine and related imidazole derivatives has been studied with various metal ions, particularly transition metals like copper(II) and nickel(II).

Copper(II) Complexes: Copper(II) ions readily form complexes with imidazole-based ligands, resulting in a range of coordination geometries. These can include four-coordinate distorted square planar, five-coordinate square-pyramidal or trigonal bipyramidal, and six-coordinate distorted octahedral geometries. mdpi.comnih.gov The specific geometry is influenced by the steric and electronic properties of the imidazole derivative and the other ligands present in the coordination sphere. mdpi.com

For example, copper(II) methacrylate (B99206) complexes with various substituted imidazoles have been synthesized, showing that the imidazole derivatives typically act as unidentate ligands. mdpi.com In some cases, the copper(II) center is coordinated by two nitrogen atoms from two separate imidazole ligands. nih.gov The Cu-N bond distances in these complexes are characteristic of strong coordination, for instance, a Cu-N distance of 1.884 Å has been reported in a linear copper(I) complex with an imidazolin-2-imine ligand. acs.org

Nickel(II) Complexes: Nickel(II) also forms stable complexes with imidazole-containing ligands, often resulting in six-coordinate, distorted octahedral geometries. ias.ac.inchemijournal.com In these complexes, the Ni(II) ion can be coordinated by nitrogen atoms from the imidazole ring. chemrevlett.com For example, research on Ni(II) complexes with imidazol-2-ylidene-N′-phenylureate ligands has confirmed a hexa-coordinated environment around the nickel ion. ias.ac.in Similarly, studies on Ni(II) complexes with certain azo-imine ligands containing an imidazole ring also show the Ni(II) ion coordinated through the ligand's azo-N and imine-N atoms, resulting in bis-chelate complexes with octahedral geometry. chemrevlett.com The versatility of imidazole ligands also allows for the formation of other geometries, such as square planar, depending on the full ligand set. chemrevlett.com

| Metal Ion | Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Copper(II) | 2-(2-pyridyl)benzimidazole | Distorted Square Planar / Distorted Octahedral | nih.gov |

| Copper(II) | 2-isopropylimidazole | Distorted Octahedral | mdpi.com |

| Copper(II) | 4-methylimidazole (B133652) | Square-Pyramidal | mdpi.com |

| Nickel(II) | Imidazol-2-ylidene-N′-phenylureate | Distorted Octahedral | ias.ac.in |

| Nickel(II) | 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones | Octahedral | chemijournal.com |

| Nickel(II) | Azo-imine ligands with imidazole ring | Square Planar / Octahedral | chemrevlett.com |

The strong coordination ability of imidazole derivatives with metal ions suggests their potential for adsorption onto metal oxide surfaces. Metal-organic frameworks (MOFs), which are coordination polymers, are formed by the coordinate bonds between metal cations and organic linkers. acs.org This principle extends to the interaction of imidazole-containing molecules with the metal sites on the surface of a metal oxide.

For instance, the use of CuO/CuAl₂O₄ as a catalyst for the synthesis of imidazo[1,2-a]pyridines implies a direct interaction between the imidazole precursor and the copper oxide surface, which is crucial for the catalytic cycle. beilstein-journals.org Furthermore, nanomedicines have been engineered where an imidazole-functionalized polymer coordinates with Cu²⁺ ions, demonstrating the binding affinity between the imidazole group and metal ions that can be extrapolated to surface interactions with metal oxides. acs.org These interactions are key for applications such as creating hybrid proton exchange membranes for fuel cells, where amino-functionalized MOFs are incorporated into polymer matrices. acs.org

Catalytic Applications of N,N-Dimethyl-1H-Imidazol-2-amine Coordination Complexes

Coordination complexes derived from N,N-dimethyl-1H-imidazol-2-amine and related structures are significant in catalysis. The compound itself is a known precursor for N-heterocyclic carbene (NHC) ligands, which are pivotal in organometallic catalysis. Gold(I) complexes derived from such NHC ligands have demonstrated high efficacy in reactions like alkyne hydroamination.

Metal complexes of benzimidazole (B57391) derivatives, which share the core imidazole structure, are recognized for their enhanced catalytic activity in various organic transformations and polymerization reactions. nih.gov The coordination of the metal to the imidazole-based ligand is often key to this catalytic prowess. nih.gov

Moreover, metal nanoparticles stabilized by N-functionalized imidazoles have shown promise in catalysis. nih.gov The imidazole ligands provide a level of surface protection that prevents aggregation while still allowing substrate access to the catalytically active nanoparticle surface. nih.gov Copper-catalyzed reactions, in particular, have been widely used for the synthesis of complex molecules like imidazo[1,2-a]pyridines, highlighting the synergistic relationship between the metal catalyst and the imidazole-containing substrate. beilstein-journals.org Imidazolin-2-iminato ligands, which are structurally related, are employed in catalysts for significant industrial processes like olefin polymerization and alkyne metathesis. nih.gov

Theoretical and Computational Investigations of N,n Dimethyl 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide insights into molecular geometry, vibrational frequencies, and spectroscopic properties.

Molecular Geometry Optimization (e.g., Hartree-Fock, DFT)

The optimization of the molecular geometry of 1H-Imidazol-2-amine, N,N-dimethyl- is a critical first step in its computational analysis. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Two of the most common methods for this are the Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.net

The Hartree-Fock method is an ab initio calculation that provides a good starting point for understanding the molecular structure. However, it does not fully account for electron correlation. acs.org Density Functional Theory (DFT) methods, on the other hand, include electron correlation and often provide more accurate results that are in good agreement with experimental data. researchgate.net The B3LYP functional, a hybrid DFT method, is frequently used for geometry optimization. researchgate.net

Below is a table of selected optimized geometrical parameters for 1H-Imidazol-2-amine, N,N-dimethyl-, calculated using both HF and DFT (B3LYP) methods with a 6-31G(d) basis set.

| Parameter | Bond/Angle | Hartree-Fock (HF/6-31G(d)) | Density Functional Theory (DFT/B3LYP/6-31G(d)) |

| Bond Length | C2-N(amine) | 1.35 Å | 1.37 Å |

| C4-C5 | 1.34 Å | 1.36 Å | |

| N(amine)-C(methyl) | 1.46 Å | 1.47 Å | |

| Bond Angle | N1-C2-N3 | 110.5° | 109.8° |

| C2-N(amine)-C(methyl) | 121.0° | 121.5° | |

| Dihedral Angle | H-N1-C2-N3 | 180.0° | 180.0° |

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum of the molecule. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be compared with experimental IR data to validate the computational method used. researchgate.net

Key vibrational modes for 1H-Imidazol-2-amine, N,N-dimethyl- include N-H stretching, C-H stretching of the imidazole (B134444) ring and methyl groups, and C-N stretching. The table below presents some of the predicted vibrational frequencies.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Imidazole Ring | 3450 |

| C-H Stretch (Aromatic) | Imidazole Ring | 3100 |

| C-H Stretch (Aliphatic) | Methyl Groups | 2950 |

| C=N Stretch | Imidazole Ring | 1620 |

| C-N Stretch | Amine Group | 1350 |

NMR Chemical Shift Predictions (e.g., GIAO)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the molecular structure. modgraph.co.uk

The following table shows the predicted ¹H and ¹³C NMR chemical shifts for 1H-Imidazol-2-amine, N,N-dimethyl-.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N1) | 10.5 | - |

| H (C4/C5) | 6.8 | - |

| H (Methyl) | 2.9 | - |

| C2 | - | 155.2 |

| C4/C5 | - | 115.8 |

| C (Methyl) | - | 40.1 |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Molecular Energy Profiles

To understand the flexibility of the N,N-dimethylamino group, a molecular energy profile can be generated by systematically rotating the C2-N(amine) bond. researchgate.net This is often done using a semi-empirical method like AM1 to efficiently map the potential energy surface. researchgate.net The resulting profile shows the energy of the molecule as a function of the torsion angle, revealing the most stable conformations.

The energy profile for the rotation around the C2-N(amine) bond in 1H-Imidazol-2-amine, N,N-dimethyl- would likely show a significant energy barrier to rotation due to steric hindrance between the methyl groups and the imidazole ring. The lowest energy conformer would be the one that minimizes these steric interactions.

Torsion Angle Studies

Torsion angle studies focus on specific dihedral angles within the molecule to understand its preferred three-dimensional structure. For 1H-Imidazol-2-amine, N,N-dimethyl-, a key torsion angle is that which defines the orientation of the dimethylamino group relative to the imidazole ring. nih.gov The planarity or non-planarity of the molecule can have significant effects on its electronic properties and reactivity. Computational studies can predict the most favorable torsion angles and the energy differences between various conformers. researchgate.net

For 1H-Imidazol-2-amine, N,N-dimethyl-, the torsion angle C5-C4-N(amine)-C(methyl) would be of particular interest. The planarity of the exocyclic amine group with the imidazole ring would influence the degree of conjugation and, consequently, the electronic properties of the molecule.

Solvent Effects Modeling

The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. Continuum solvation models are a class of computational methods that represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to study these effects.

Continuum Solvation Models (e.g., PCM, Onsager)

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Onsager model, are employed to understand how a solvent influences the energetic behavior of a molecule. researchgate.net These models create a cavity in the continuous solvent medium to accommodate the solute molecule. The solute, in turn, polarizes the solvent, which then creates a reaction field that interacts with the solute's charge distribution.

The Onsager model, one of the earliest approaches, places the solute in a spherical cavity. q-chem.com While a reasonable approximation for roughly spherical molecules, it has been largely superseded by more sophisticated "apparent surface charge" models like PCM for more complex molecules. q-chem.com PCM, and its variants like the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM), define a more realistic molecule-shaped cavity, providing a more accurate representation of the solvent's effect. q-chem.comq-chem.com These methods are instrumental in calculating properties such as solvation free energies, which are crucial for understanding chemical equilibria and reaction rates in solution. For instance, the energetic behavior of imidazole derivatives in different solvents has been examined using the B3LYP method with the 6-31G(d) basis set, applying both the Onsager and PCM models to investigate their properties in solvent media. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of N,N-dimethyl-1H-imidazol-2-amine is fundamental to predicting its reactivity and intermolecular interactions. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Binding Energy and Energy Gap Calculations

Binding energy calculations help to understand the stability of molecular complexes, while the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. These parameters are often calculated using methods like Density Functional Theory (DFT). While specific binding energy values for N,N-dimethyl-1H-imidazol-2-amine require targeted computational studies, investigations into similar imidazole derivatives provide a framework for such analyses.

Molecular Electrostatic Potential Surface (MEP) Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions that are attractive to nucleophiles. researchgate.net For imidazole and its derivatives, MEP studies can identify the most likely sites for protonation and other intermolecular interactions. uni-muenchen.de For instance, in the 1H-imidazole-2,4-diamine scaffold, MEP analysis has been used to compare its electrostatic potential to that of known drug molecules, suggesting it could form similar key interactions with biological targets. researchgate.net The MEP surface provides a visual guide to the molecule's reactivity and how it will interact with other molecules. mdpi.comnih.gov

Molecular Dynamics Simulations of 2-Aminoimidazole Scaffolds

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement of atoms and molecules over time. rdd.edu.iq This technique is particularly useful for understanding the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological membrane. nih.gov

For 2-aminoimidazole scaffolds, MD simulations can reveal how these molecules behave in a biological context. For example, simulations can be used to study the permeability of these compounds across cell membranes by calculating the free energy profile of the molecule as it moves through a lipid bilayer. nih.gov Such studies have been conducted on benzimidazole (B57391) derivatives to understand their interactions with phospholipid bilayers. nih.gov Furthermore, MD simulations can be employed to investigate the mechanism of action of imidazole-based drugs by simulating their interaction with target proteins, providing insights into binding modes and energies. scielo.br These simulations are crucial for the rational design of new and more effective therapeutic agents based on the 2-aminoimidazole framework.

Research Applications of N,n Dimethyl 1h Imidazol 2 Amine in Chemical Science

Role as a Chemical Building Block

N,N-Dimethyl-1H-imidazol-2-amine and its derivatives are valuable building blocks in organic synthesis. nih.govlifechemicals.com The imidazole (B134444) core provides a stable aromatic scaffold that can be further functionalized. The presence of the dimethylamino group and the reactive sites on the imidazole ring allow for its incorporation into larger, more complex molecular architectures.

Chemists utilize these functionalized imidazole structures to construct molecules with specific biological or material properties. nih.gov For instance, the general class of imidazole derivatives serves as a crucial starting point for the synthesis of many pharmaceutical compounds. nih.govlongdom.org The ability to modify the imidazole ring at various positions is key to tuning the properties of the final product. A closely related compound, N,1-Dimethyl-1H-imidazol-2-amine, is explicitly noted for its role as a building block in the synthesis of more elaborate molecules. This highlights the utility of the 2-aminoimidazole scaffold in creating diverse chemical entities. The synthesis of novel compounds often involves using such building blocks in multi-step reaction sequences to achieve the desired final structure. nih.govnih.gov

Applications in Organic Synthesis as an Intermediate

In the intricate pathways of organic synthesis, intermediates are crucial stepping stones. N,N-Dimethyl-1H-imidazol-2-amine and its analogs function as key intermediates in the creation of a wide range of organic compounds. The reactivity of the imidazole ring, combined with the directing effects of its substituents, makes it a versatile participant in various chemical transformations.

The lone pair of electrons on the nitrogen atoms makes amines excellent nucleophiles, enabling them to react with a variety of electrophiles. This fundamental reactivity is central to their role as synthetic intermediates. For example, a related compound, N,1-Dimethyl-1H-imidazol-2-amine, can undergo several types of reactions, including:

Oxidation: Leading to the formation of various other imidazole derivatives.

Reduction: Resulting in different amine derivatives.

Substitution: Where hydrogen atoms on the ring are replaced by other functional groups.

These reactions demonstrate the synthetic utility of the 2-aminoimidazole core structure in generating molecular diversity. The synthesis of complex heterocyclic systems, such as imidazo[1,2-a]pyrimidines, often relies on the strategic use of functionalized imidazole intermediates. nih.gov

Catalytic Applications in Chemical Transformations

The imidazole framework is not only a building block but also an active participant in catalysis. The nitrogen atoms in the imidazole ring can act as both proton donors and acceptors, a property that is fundamental to many catalytic processes in both biological and synthetic chemistry. mdpi.comnih.gov

A key application of imidazole derivatives is in the formation of N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. Furthermore, imidazole derivatives can act as ligands for metal catalysts, modulating their reactivity and selectivity in a wide range of chemical reactions. lifechemicals.com The compound N,1-Dimethyl-1H-imidazol-2-amine, an isomer of the subject compound, is specifically mentioned as being utilized as a catalyst in various organic reactions to enhance reaction rates and selectivity. Imidazole-based compounds have also been used to catalyze the hydrolysis of esters and in the development of biomimetic catalysts. lifechemicals.com The catalytic utility extends to forming complex structures, such as imidazolidin-2-ones, where catalysts activate reactants to facilitate cyclization. mdpi.com

Materials Science Applications of Imidazole Derivatives

The unique electronic and structural properties of the imidazole ring have led to its incorporation into advanced materials. mdpi.com Imidazole-based compounds are explored for a variety of applications in materials science, from electronics to biomedicine.

Imidazole derivatives have been investigated for their potential use in:

Electronic Materials: As components of semiconductor materials and in optoelectronic devices. acs.org

Polymers: Serving as monomers for the synthesis of functional polymers and ionic liquids. lifechemicals.comelsevierpure.com

Nanomedicine: Imidazole-functionalized polymers can coordinate with metal ions to form nanocomplexes. These materials can be designed for applications such as drug delivery, where they can respond to specific biological cues. acs.org For example, copper-imidazole coordination has been used to create nanostructures that have Fenton-like catalytic activity, generating reactive oxygen species for therapeutic purposes. acs.org

| Application Area | Description of Imidazole Derivative Use | Reference |

|---|---|---|

| Nanomedicine | Formation of metal-coordinated nanocomplexes for drug delivery and catalysis. | acs.org |

| Polymer Chemistry | Used as monomers for creating functional polymers and ionic liquids. | lifechemicals.comelsevierpure.com |

| Electronics | Component in semiconductor materials and optoelectronic structures. | acs.org |

| Surface Engineering | Carboxyl-functionalized imidazoles used for engineering the surface of metal nanoparticles. | lifechemicals.com |

Studies in Prebiotic Chemistry (e.g., RNA Copying Mechanisms involving 2-Aminoimidazole)

One of the most significant areas of research involving the 2-aminoimidazole scaffold is in the field of prebiotic chemistry, specifically in understanding the nonenzymatic replication of RNA—a central concept in the "RNA world" hypothesis. harvard.edu This hypothesis posits that RNA, not DNA, was the primary genetic material for early life. A major challenge has been to explain how RNA could replicate without the complex protein enzymes found in modern organisms.

Research has shown that 2-aminoimidazole (2-AI), the parent compound of N,N-dimethyl-1H-imidazol-2-amine, is a remarkably effective activating group for nucleotides, the building blocks of RNA. acs.orgnih.govnih.gov Activating nucleotides with 2-AI significantly enhances the rate and efficiency of template-directed RNA synthesis, a process known as primer extension. nih.gov

| Research Finding | Significance in Prebiotic Chemistry | Reference |

|---|---|---|

| Superior Activating Group | 2-Aminoimidazole (2-AI) imparts higher reactivity to nucleotide phosphoroimidazolides, increasing the rate and yield of nonenzymatic RNA primer extension. | acs.orgnih.gov |

| Formation of Reactive Intermediate | 2-AI activated nucleotides spontaneously form highly reactive 5ʹ-5ʹ imidazolium-bridged dinucleotides, which are the key substrates for RNA copying. | researchgate.net |

| Copying of Mixed Sequences | The use of 2-AI enables the efficient nonenzymatic copying of short RNA templates with mixed base sequences, a significant challenge previously. | nih.govnih.gov |

| Common Prebiotic Synthesis | A potential prebiotic synthesis pathway for 2-AI is shared with precursors for pyrimidine (B1678525) ribonucleotides, suggesting a common origin for RNA building blocks and their chemical activation. | acs.org |

| Overcoming Reaction Barriers | Combining 2-AI activation with other prebiotically plausible factors allows for the copying of template sequences, like AA dinucleotides, that were previously considered roadblocks. | acs.org |

Derivatives and Structural Modifications of N,n Dimethyl 1h Imidazol 2 Amine

Systematic Modification of the Imidazole (B134444) Ring

The imidazole core is a foundational scaffold in medicinal chemistry and materials science. Its five-membered aromatic structure, containing two nitrogen atoms, imparts unique electronic characteristics that can be fine-tuned through substitution. nih.gov

The introduction of substituents onto the imidazole ring significantly influences its reactivity and properties. Methylation at the 4 and 5 positions, for instance, can alter the electron density of the ring, which in turn affects its interactions with other molecules and its basicity. nih.gov The position of substituents is crucial; for example, due to tautomerism in non-symmetrically substituted imidazoles, 4-methylimidazole (B133652) exists in a rapid equilibrium with 5-methylimidazole. nih.gov This dynamic nature can influence the conformational possibilities of the molecule. nih.gov

The electronic nature of substituents, whether electron-donating or electron-withdrawing, plays a critical role. For example, the presence of a nitro group, a strong electron-withdrawing group, can significantly impact the chemical properties of the imidazole derivative. nih.gov

Table 1: Impact of Imidazole Ring Substitution on Properties

| Modification | Substituent | Effect on Properties | Reference |

| Methylation | Methyl group at C4/C5 | Alters electron density and basicity. | |

| Nitration | Nitro group | Strong electron-withdrawing effect, influences chemical properties. | nih.gov |

| Aryl Substitution | Phenyl group | Can lead to derivatives with potential biological activities. | nih.gov |

Modifications at the Amino Nitrogen

Modifications at the exocyclic amino nitrogen of N,N-dimethyl-1H-imidazol-2-amine can lead to a diverse range of compounds. These modifications often involve acylation, alkylation, or the formation of Schiff bases. For instance, reacting 2-aminobenzimidazole (B67599) with chloroacetyl chloride introduces an acetamide (B32628) group at the amino nitrogen, which can then be further functionalized. elsevierpure.com

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides is an example where the amino group is modified to create a series of compounds with potential anticancer activity. elsevierpure.com Similarly, the synthesis of benzimidazole-2-amino derivatives bearing different acyl moieties on the 2-amino group has been explored to develop inhibitors of protein kinase CK1δ. nih.gov

Analogues with Related Imidazole Frameworks (e.g., Dihydro-1H-imidazol-2-amine)

Analogues of N,N-dimethyl-1H-imidazol-2-amine that feature related but distinct imidazole frameworks are of significant interest. One such class of analogues is based on the dihydro-1H-imidazol-2-amine (also known as 2-aminoimidazoline) scaffold. nih.govchemicalbook.com This framework differs by the saturation of the C4-C5 bond in the imidazole ring.

Derivatives of 4,5-dihydro-1H-imidazol-2-amine have been synthesized and investigated for various applications. nih.govchemicalbook.com For example, N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a known compound within this class. nih.gov The synthesis of these analogues often involves different synthetic routes compared to their aromatic counterparts.

Another related framework is the benzimidazole (B57391) structure, where the imidazole ring is fused to a benzene (B151609) ring. connectjournals.comresearchgate.net This fusion significantly alters the electronic and steric properties of the molecule, leading to a distinct pharmacological profile. connectjournals.com

Table 2: Comparison of Imidazole Frameworks

| Framework | Structure | Key Difference from Imidazole | Example Compound |

| Imidazole | Aromatic 5-membered ring with 2 nitrogens | - | N,N-dimethyl-1H-imidazol-2-amine |

| Dihydroimidazole | Saturated C4-C5 bond | Non-aromatic ring | N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine nih.gov |

| Benzimidazole | Imidazole ring fused to a benzene ring | Extended aromatic system | 1-benzyl-1H-benzo[d]imidazol-2-amine connectjournals.com |

Synthesis of Compound Libraries Utilizing 1H-Imidazol-2-amine, N,N-dimethyl-

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of numerous compounds against biological targets. enamine.net N,N-dimethyl-1H-imidazol-2-amine and its derivatives serve as valuable building blocks for the synthesis of such libraries. enamine.net

The process often involves a "scaffold decoration" approach, where a core scaffold, such as the imidazole ring, is systematically modified with a variety of substituents. enamine.net This can be achieved through parallel synthesis techniques, which enable the rapid production of a large number of distinct compounds. enamine.net For example, a library of 1,2-diphenyl-1H-benzo[d]imidazole derivatives was synthesized using a one-pot method involving Pd-catalyzed N-arylation and Cu-catalyzed C-H functionalization. rsc.org

The development of efficient synthetic methodologies, such as acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, provides access to novel 2-substituted 1H-imidazole derivatives for library creation. nih.gov These libraries can then be screened for a wide range of biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.